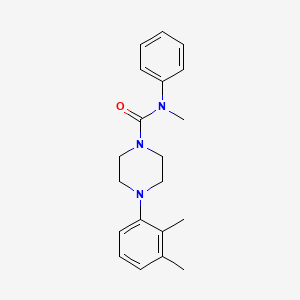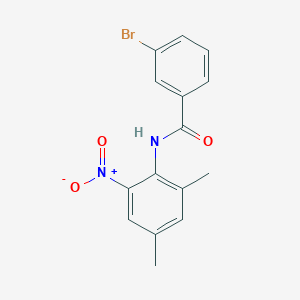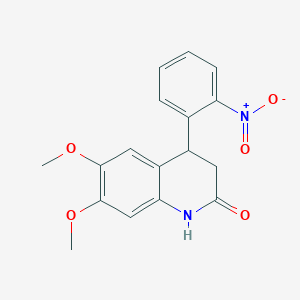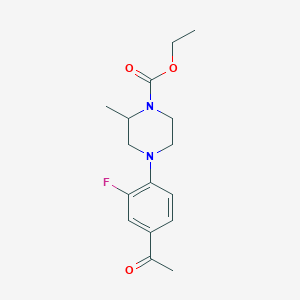![molecular formula C17H13ClF2N4O B4058760 N-[1-(2-chlorobenzyl)-4-methyl-1H-pyrazol-5-yl]-3,5-difluoropyridine-2-carboxamide](/img/structure/B4058760.png)
N-[1-(2-chlorobenzyl)-4-methyl-1H-pyrazol-5-yl]-3,5-difluoropyridine-2-carboxamide
Descripción general
Descripción
N-[1-(2-chlorobenzyl)-4-methyl-1H-pyrazol-5-yl]-3,5-difluoropyridine-2-carboxamide is a useful research compound. Its molecular formula is C17H13ClF2N4O and its molecular weight is 362.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.0745951 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Central Nervous System Drug Development
Compounds with similar structures have been explored for their potential in central nervous system (CNS) drug development, notably as glycine transporter 1 (GlyT1) inhibitors. These inhibitors can influence neurotransmitter levels in the brain, offering therapeutic potential for neurological disorders. A study identified potent GlyT1 inhibitors with favorable pharmacokinetic profiles and the ability to increase cerebrospinal fluid glycine concentrations in rats, indicating potential applications in treating disorders such as schizophrenia and cognitive impairment (Yamamoto et al., 2016).
Molecular Interaction Studies
Research on structurally related compounds has also focused on molecular interactions with specific receptors. For instance, the molecular interaction of certain antagonists with the CB1 cannabinoid receptor has been studied to understand the binding dynamics and develop pharmacophore models for cannabinoid receptor ligands. This research aids in the design of drugs targeting the cannabinoid system for various medical conditions, including pain management and neurological disorders (Shim et al., 2002).
Anticancer and Anti-inflammatory Agents
Pyrazole derivatives, akin to the compound , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase (an enzyme involved in inflammation) activities. These studies contribute to the development of new therapeutic agents for cancer and inflammatory diseases, showcasing the potential of such compounds in medicinal chemistry (Rahmouni et al., 2016).
Synthesis and Evaluation of Derivatives
Research efforts include the synthesis of novel pyrazole derivatives and their evaluation for various biological activities. Such studies often aim at discovering new compounds with potential as pharmaceutical agents by exploring different chemical modifications and assessing their effects on biological targets. For example, studies have synthesized new derivatives and assessed their antifungal activities, contributing to the search for more effective antifungal medications (Wu et al., 2012).
Neuroinflammation Imaging
In the field of imaging, derivatives with related structures have been developed as potential PET agents for imaging enzymes involved in neuroinflammation. This research highlights the role of such compounds in advancing diagnostic tools for neurodegenerative diseases, providing insights into the molecular mechanisms underlying these conditions and aiding in their diagnosis and treatment (Wang et al., 2018).
Propiedades
IUPAC Name |
N-[2-[(2-chlorophenyl)methyl]-4-methylpyrazol-3-yl]-3,5-difluoropyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF2N4O/c1-10-7-22-24(9-11-4-2-3-5-13(11)18)16(10)23-17(25)15-14(20)6-12(19)8-21-15/h2-8H,9H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSOMDYZSLRZIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CC2=CC=CC=C2Cl)NC(=O)C3=C(C=C(C=N3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4058677.png)
![2-{[(4-ethoxyphenyl)amino]methylene}cyclohexanone](/img/structure/B4058686.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B4058695.png)
![1-[2-(4-chloro-2-methylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B4058706.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4058712.png)

![ethyl 1-[(benzylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B4058741.png)




![8-methoxy-4-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B4058767.png)
![methyl 4-{[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoyl]oxy}benzoate](/img/structure/B4058776.png)
